3,7-Dimethylocta-1,6-diene-3,5-diol

Wine flavor chemistry Monoterpene diol rearrangement Acid hydrolysis

3,7-Dimethylocta-1,6-diene-3,5-diol (CAS 75654-19-2) is an acyclic monoterpene diol classified under prenol lipids. Characterized by two hydroxyl groups at C3 and C5 and conjugated double bonds at C1 and C6, it serves as a critical intermediate in the synthesis of nerol oxide and decomposes to generate key grape-derived aroma compounds including (E)-2,6-dimethylocta-3,7-diene-2,6-diol, hotrienol, and nerol oxide under acidic conditions mimicking wine aging.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 75654-19-2
Cat. No. B14436391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethylocta-1,6-diene-3,5-diol
CAS75654-19-2
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=CC(CC(C)(C=C)O)O)C
InChIInChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5-6,9,11-12H,1,7H2,2-4H3
InChIKeyQHPOKHQEHXNNFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethylocta-1,6-diene-3,5-diol (CAS 75654-19-2): A Dienediol Precursor for Wine and Flavor Chemistry


3,7-Dimethylocta-1,6-diene-3,5-diol (CAS 75654-19-2) is an acyclic monoterpene diol classified under prenol lipids [1]. Characterized by two hydroxyl groups at C3 and C5 and conjugated double bonds at C1 and C6, it serves as a critical intermediate in the synthesis of nerol oxide and decomposes to generate key grape-derived aroma compounds including (E)-2,6-dimethylocta-3,7-diene-2,6-diol, hotrienol, and nerol oxide under acidic conditions mimicking wine aging [2]. The compound exists as diastereoisomers and has been unambiguously identified in Vitis vinifera grape juice and Dendrobium orchids [2][3]. Its molecular formula is C10H18O2, with a molecular weight of 170.25 g/mol and a logP of 1.64 .

Why 3,7-Dimethylocta-1,6-diene-3,5-diol Cannot Be Substituted by Other Linalool-Derived Diols


Linalool-derived monoterpene diols with the formula C10H18O2 form a family of regioisomers and stereoisomers that exhibit divergent chemical reactivity and biological origins. The C3,C5-diol substitution pattern of this compound confers a unique acid-catalyzed decomposition profile, yielding a specific bouquet of (E)-2,6-dimethylocta-3,7-diene-2,6-diol, hotrienol, and nerol oxide [1]. In contrast, the 3,4-diol isomer (hydroxylinalool, CAS 68042-45-5) isolated from Dictyophora indusiata does not generate the same products [2], and the 3,6-diol (CAS not assigned) found in grapes is formed by an enzymatic cytochrome P450 pathway rather than acid hydrolysis [3]. Furthermore, the 2,6-diol isomer (2,6-dimethylocta-3,7-diene-2,6-diol, CAS 51276-34-7) found in New Zealand honeys is a tertiary alcohol with distinct physicochemical properties [4]. Generic procurement of any 'linalool diol' without specifying the C3,C5-diol architecture therefore risks obtaining a molecule with an entirely different aroma precursor profile and synthetic utility.

Quantitative Differentiation Evidence for 3,7-Dimethylocta-1,6-diene-3,5-diol vs. Analogs


Regioselective Acid-Catalyzed Decomposition to Nerol Oxide, Hotrienol, and (E)-2,6-Dimethylocta-3,7-diene-2,6-diol vs. 2,6-Diol

Under simulated wine aging conditions (acid hydrolysis), the diastereoisomeric mixture of 3,7-dimethylocta-1,6-diene-3,5-diols selectively decomposes to produce (E)-2,6-dimethylocta-3,7-diene-2,6-diol, hotrienol, and nerol oxide, all known volatile wine aroma components [1]. In direct contrast, the structurally related (E)-2,6-dimethylocta-2,7-diene-1,6-diol, when subjected to identical acid hydrolysis, was largely resistant to decomposition and yielded (E,E)-2,6-dimethylocta-2,6-diene-1,8-diol as the major product, with only trace amounts of p-menth-1-en-9-al and 3,9-epoxy-p-menth-1-ene, indicating a fundamentally different reaction pathway [1]. The 3,5-diol thus functions as a chemical precursor to three distinct aroma impact compounds, whereas the 1,6-diol is essentially inert under the same conditions.

Wine flavor chemistry Monoterpene diol rearrangement Acid hydrolysis

Natural Occurrence Profile in Grape Varieties: Quantification as Free and Glycosidically Bound Forms vs. Other Diols

In a comparative analysis across the juice of eight Vitis vinifera grape varieties, the diastereoisomeric 3,7-dimethylocta-1,6-diene-3,5-diols were identified and quantified for the first time in grapes, alongside (E,E)-2,6-dimethylocta-2,6-diene-1,8-diol and (E)- and (Z)-2,6-dimethylocta-2,7-diene-1,6-diol [1]. All of these diols were measured in both their free monoterpene form and as glycoside conjugates, demonstrating that the 3,5-diol is biosynthesized and stored by the grapevine in a manner parallel to other aroma-relevant precursors [1]. In contrast, 3,7-dimethylocta-1,7-dien-3,6-diol was shown in a separate study to occur predominantly as a single (3S,6S)-stereoisomer, indicative of a stereospecific enzymatic origin via cytochrome P450, whereas the 3,5-diol is found as a mixture of diastereomers consistent with non-enzymatic or less stereoselective formation pathways [2]. This distribution pattern confers the 3,5-diol with a broader precursor scope for generating multiple stereoisomeric aroma products.

Grape metabolomics Varietal aroma precursors Glycoside analysis

Synthetic Utility: Patent-Specified Intermediate for Nerol Oxide Production vs. Alternative Nerol-Based Routes

Japanese Patent JPS5555126A (Hasegawa Co. Ltd., 1980) explicitly claims 3,7-dimethyl-1,6-octadiene-3,5-diol as the novel key intermediate for the industrial preparation of nerol oxide—a high-value perfume compounding base [1]. The patented process hydrogenates 3,7-dimethyl-1,6-octadien-3-ol-5-one to yield the 3,5-diol intermediate, which then undergoes acid-catalyzed ring closure to form nerol oxide in high yield and purity [1]. In contrast, alternative synthetic routes to nerol oxide proceed via a different intermediate, 3,7-dimethylocta-2,5-diene-1,7-diol, derived from photosensitized oxidation of nerol followed by reduction . The 3,5-diol-based route offers patent-protected access to nerol oxide, which may confer freedom-to-operate advantages for commercial fragrance manufacturers.

Fragrance synthesis Nerol oxide preparation Patent chemistry

Volatile Headspace Composition in Dendrobium beckleri: Abundance Relative to Co-occurring VOCs

In the flower headspace of Dendrobium beckleri (Pencil orchid), 3,7-dimethylocta-1,6-diene-3,5-diol was detected at 3.2% relative abundance, making it the dominant volatile component, exceeding methyl salicylate (2.4%), alpha-terpineol (1.7%), and hotrienol (0.05%) [1]. This quantitative dominance indicates a potential ecological role as a primary floral scent compound in this orchid species. By comparison, the 3,4-diol isomer (hydroxylinalool) has been identified in Asparagales orchids via the Pherobase database, but without reported headspace quantification in this same species, and 2,6-dimethylocta-3,7-diene-2,6-diol is primarily associated with honey rather than floral headspace [2].

Orchid semiochemistry Floral volatile profiling Headspace analysis

Physicochemical Properties: Boiling Point and logP Comparison with 3,4-Diol Isomer

The 3,5-diol has a predicted boiling point of 276.7°C at 760 mmHg and a logP of 1.64 . The 3,4-diol isomer ((3R,4S)-3,7-dimethyl-1,6-octadiene-3,4-diol) has a reported boiling point of 275.5±35.0°C at 760 mmHg and an enthalpy of vaporization of 59.7±6.0 kJ/mol . While the boiling points are comparable within experimental error, the structural difference results in distinct chromatographic retention indices: the 3,5-diol has a Kovats retention index of 1192 on a non-polar column, while the 3,4-diol elutes at a different position on polar columns [1]. These physicochemical distinctions are critical for analytical method development and purification protocol design.

Physicochemical characterization Chromatographic behavior Pre-formulation

Optimal Application Scenarios for 3,7-Dimethylocta-1,6-diene-3,5-diol Based on Verified Differentiation Evidence


Grape and Wine Aroma Precursor Research

Use as a certified reference standard for quantifying diastereoisomeric 3,5-diol pools in grape must and wine. The compound's unique acid-catalyzed decomposition to hotrienol and nerol oxide makes it essential for studying varietal aroma development during fermentation and aging [1]. Its presence as both free and glycosidically bound forms across multiple Vitis vinifera cultivars confirms its relevance as a universal grape metabolite marker [1].

Industrial Nerol Oxide Synthesis via Hasegawa Patent Route

Procure as the key intermediate for implementing the patented JPS5555126A process for high-yield nerol oxide production [1]. This route offers a patent-distinct alternative to the nerol-derived 2,5-diene-1,7-diol pathway, potentially providing freedom-to-operate benefits for fragrance manufacturers seeking to avoid existing IP on the Ohloff synthesis [2].

Orchid Semiochemistry and Floral Scent Reconstruction

Deploy as the dominant volatile component in Dendrobium beckleri floral scent reconstitution studies, where it constitutes 3.2% of total headspace VOCs and exceeds co-occurring terpenes including alpha-terpineol and hotrienol [1]. This application is supported by its documented presence in Asparagales orchids and its ecological role as a primary floral attractant compound [2].

Chromatographic Method Development for Monoterpene Diol Isomer Separation

Utilize as a pure reference compound for developing and validating GC-MS or HPLC methods capable of resolving the 3,5-diol from its 3,4-diol and 2,6-diol isomers. The established physicochemical parameters—boiling point 276.7°C, logP 1.64, and Kovats RI 1192—provide the necessary benchmarks for optimizing separation conditions [1][2].

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